ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group and an acetamido side chain linked to a 1-(3-methylbenzyl)-1H-indole moiety via a thioether bridge. Its synthesis typically involves multi-step reactions, such as cyanoacetylation or Petasis-type multicomponent reactions, as observed in structurally analogous compounds .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S2/c1-3-34-29(33)27-22-12-5-7-14-24(22)36-28(27)30-26(32)18-35-25-17-31(23-13-6-4-11-21(23)25)16-20-10-8-9-19(2)15-20/h4,6,8-11,13,15,17H,3,5,7,12,14,16,18H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAJRHSGHAOGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 852368-13-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing upon various scientific studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.70 g/mol. The structure features an indole moiety linked to a tetrahydrobenzo[b]thiophene core through a thioether linkage, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Thioether Formation : Reacting the indole derivative with a thiol compound.
- Acetamide Formation : Coupling with acetic acid derivatives to form the final product.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds within the same structural class. For instance, a series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives exhibited significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Anticancer Activity
Research has shown that compounds with similar indole and thiophene structures often exhibit anticancer properties. For example, derivatives containing indole rings have been reported to inhibit cancer cell proliferation in various models . The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds with similar structural features. For instance, certain indole derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), enhancing cholinergic neurotransmission . This suggests that this compound may also possess neuroprotective properties worth exploring.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity, whereas electron-donating groups (e.g., 4-hydroxyphenyl in ) may influence solubility and redox activity.
Comparison of Reaction Conditions :
Structure-Activity Relationship (SAR) Insights :
- Bulkier substituents (e.g., benzylpiperidine in IIIe ) reduce enzymatic activity but improve target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
